molecular formula C19H24N4O2S B10876131 (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10876131
M. Wt: 372.5 g/mol
InChI Key: PUBAKSNPNKFIQU-UHFFFAOYSA-N
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole moiety, a pyrazolone core, and a methoxypropylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole moiety, followed by the formation of the pyrazolone core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybutyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H24N4O2S/c1-4-8-15-17(13(2)20-11-7-12-25-3)18(24)23(22-15)19-21-14-9-5-6-10-16(14)26-19/h5-6,9-10,22H,4,7-8,11-12H2,1-3H3

InChI Key

PUBAKSNPNKFIQU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCCOC)C

Origin of Product

United States

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